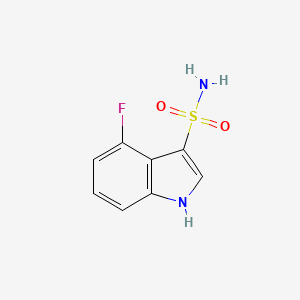

4-fluoro-1H-indole-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

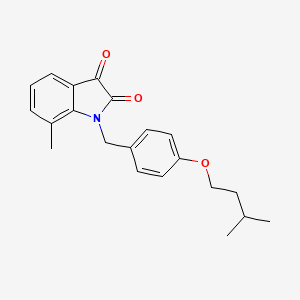

4-fluoro-1H-indole-3-sulfonamide is a compound with the CAS Number: 1546213-79-9 . It has a molecular weight of 214.22 and is usually stored at room temperature . The compound is typically in powder form .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, including this compound, involves a variety of techniques . The indole moiety, which constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component, is produced by these techniques . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H7FN2O2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H,(H2,10,12,13) .Chemical Reactions Analysis

The sulfonamide analogs of indole undergo substitution, primarily at the C-3 position . This makes them suitable pharmacophore equivalents for substituting active sites in drug design .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 214.22 .Aplicaciones Científicas De Investigación

HIV-1 Inhibitors

Compounds similar to 4-fluoro-1H-indole-3-sulfonamide, specifically indolyl aryl sulfones with halogen atoms at the indole ring, have shown potent inhibitory activity against HIV-1 WT and NNRTI-resistant strains. These compounds effectively inhibit viral multiplication in lymphocytes and macrophages, making them significant for antiviral research and potential therapeutic applications (G. L. Regina et al., 2007).

Antimitotic Agents

Sulfonamide drugs, including those based on the indole scaffold, have been identified to bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This mechanism is crucial for the development of antimitotic agents that can be used in cancer therapy, providing a foundation for the synthesis of new drugs with improved anticancer activity (Mithu Banerjee et al., 2005).

Electrochemical Properties and Biological Importance

Indole-based-sulfonamide derivatives, synthesized from 5-fluoro-1H-indole-3-carbohydrazide, have been studied for their electrochemical behavior. The variations in redox behavior due to different substitutions in the indole sulfonamide moiety highlight the structure-activity relationships essential for designing biologically active compounds (Mohamed Ibrahim et al., 2020).

Synthesis of Aliphatic Sulfonyl Fluorides

Research into sulfonyl fluorides, which are significant in chemical biology and molecular pharmacology, has led to the development of new synthetic methods. These methods enable the creation of sulfonyl fluoride compound libraries with considerable structural diversity, useful in medicinal chemistry and drug discovery (Ruting Xu et al., 2019).

Mecanismo De Acción

Target of Action

4-Fluoro-1H-indole-3-sulfonamide, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various physiological changes. The sulfonamide group in the compound is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s hydrophilic properties, due to the presence of the sulfonamide group, may influence its bioavailability .

Result of Action

The result of the action of this compound can vary depending on the specific target and biological context. Indole derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, antitubercular, and antimicrobial activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-1H-indole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVQIVKKORUHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996520.png)

![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)

![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)

![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)

![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2996526.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2996530.png)

![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)